molecular formula C14H12INO2 B14901882 N-benzyl-2-hydroxy-5-iodobenzamide

N-benzyl-2-hydroxy-5-iodobenzamide

Cat. No.: B14901882
M. Wt: 353.15 g/mol
InChI Key: ACULYEXTKFIJNQ-UHFFFAOYSA-N
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Description

N-benzyl-2-hydroxy-5-iodobenzamide is an organic compound with the molecular formula C14H12INO2 It is characterized by a benzamide structure substituted with a benzyl group, a hydroxy group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-5-iodobenzamide typically involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

N-benzyl-2-hydroxy-5-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-5-iodobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-hydroxy-5-iodobenzamide is unique due to the presence of both the benzyl and iodine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

N-benzyl-2-hydroxy-5-iodobenzamide

InChI

InChI=1S/C14H12INO2/c15-11-6-7-13(17)12(8-11)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)

InChI Key

ACULYEXTKFIJNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)O

Origin of Product

United States

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